N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide
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Overview
Description
“N’-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-ethylbenzenesulfonohydrazide” is a chemical compound with the molecular formula C17H13BrN2O5 . It is related to the class of compounds known as benzodioxoles, which are benzene derivatives and heterocyclic compounds containing the methylenedioxy functional group .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodioxole ring, which is a type of aromatic ring, and a hydrazide group . The average mass of the molecule is 405.199 Da and the monoisotopic mass is 404.000763 Da .Physical and Chemical Properties Analysis
The compound has a log BCF (Bioconcentration Factor) of 0.863, indicating its potential to accumulate in organisms . The estimated half-life from a model river and lake are 1.679E+012 hours and 1.831E+013 hours respectively .Properties
IUPAC Name |
N-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-4-ethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c1-2-11-3-5-13(6-4-11)24(20,21)19-18-9-12-7-15-16(8-14(12)17)23-10-22-15/h3-9,19H,2,10H2,1H3/b18-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVUYSOFDSSMSL-NVMNQCDNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Br)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC3=C(C=C2Br)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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